N-(1,3-BENZOTHIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobiphenyl-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or biphenyl rings are replaced with other substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . Molecular docking studies have provided insights into its binding interactions with target proteins, further elucidating its mechanism of action .
Comparison with Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be compared with other benzothiazole derivatives, such as:
N-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE: This compound has similar structural features but differs in the substituent on the benzothiazole ring.
N-(1,3-BENZOTHIAZOL-2-YL)-2-(PYRIDINE-3-YL)FORMOHYDRAZIDO ACETAMIDE: This derivative has a pyridine ring attached to the benzothiazole moiety, which may confer different biological activities.
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONES: These compounds have a quinazoline ring system fused to the benzothiazole, resulting in unique pharmacological properties.
The uniqueness of N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE lies in its specific structural arrangement, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFCPMPXSPQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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